molecular formula C18H15N3O4S B2455851 N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034252-32-7

N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2455851
CAS No.: 2034252-32-7
M. Wt: 369.4
InChI Key: FCGCXFFGFXGEKX-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of bifuran, pyrazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran and pyrazole intermediates, followed by their coupling with benzenesulfonamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-18(25-15)17-3-1-12-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCXFFGFXGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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